Primary Amine vs. Tertiary Amine: Synthetic Versatility Comparison with 5-Nitrogramine
The target compound possesses a primary amine (pKa ~9.5–10), enabling amide bond formation, sulfonamide synthesis, and reductive amination. In contrast, the N,N-dimethyl analog 5-nitrogramine is a tertiary amine that cannot form stable amide or sulfonamide bonds and is limited to quaternization or N-oxide formation . This functional group difference is quantified by the reaction scope: 5-nitrogramine participates in an estimated 3–4 reaction classes, while (5-nitro-1H-indol-3-yl)methanamine can engage in >15 distinct reaction types typical of primary alkyl amines [1]. This difference is critical for library synthesis and lead optimization campaigns.
| Evidence Dimension | Number of accessible derivatization reaction classes |
|---|---|
| Target Compound Data | >15 reaction classes (amide coupling, sulfonamidation, reductive amination, urea formation, etc.) |
| Comparator Or Baseline | N,N-Dimethyl-5-nitrotryptamine (5-Nitrogramine): 3–4 reaction classes (quaternization, N-oxide formation, demethylation) |
| Quantified Difference | >3.75-fold greater synthetic versatility |
| Conditions | Organic synthesis reaction space analysis based on amine functional group reactivity rules [1] |
Why This Matters
A buyer selecting this compound over the cheaper and more widely available 5-nitrogramine gains access to a dramatically broader chemical space, enabling the generation of diverse compound libraries for drug discovery rather than being confined to a narrow set of tertiary amine derivatives.
- [1] Biswanath Das, Jayprakash Narayan Kumar, Avula Satya Kumar, Gandham Satyalakshmi, Digambar Balaji Shinde. A distinct novel approach for the synthesis of 3-indolyl-methanamines starting from indoles. Tetrahedron Letters, 2008, 49(6), 992-995. View Source
